molecular formula C22H17ClN6OS3 B2425035 N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE CAS No. 690645-49-9

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2425035
CAS No.: 690645-49-9
M. Wt: 513.05
InChI Key: BYEHQURVEQYISH-UHFFFAOYSA-N
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Description

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as the reaction of thiosemicarbazide with a chlorinated aromatic compound.

    Formation of the Thiazolo[2,3-c][1,2,4]triazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a thioamide.

    Coupling Reactions: The final step involves coupling the two heterocyclic rings through a thioether linkage, typically using reagents like thiols and appropriate catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE is studied for its potential as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be investigated for its potential as a bioactive agent, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, researchers may explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical and clinical studies.

Industry

In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE: is similar to other thiadiazole and thiazolotriazole derivatives, which are known for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[[5-(3,4-dimethylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6OS3/c1-12-3-4-15(9-13(12)2)17-10-31-21-26-27-22(29(17)21)32-11-18(30)24-20-25-19(33-28-20)14-5-7-16(23)8-6-14/h3-10H,11H2,1-2H3,(H,24,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEHQURVEQYISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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